molecular formula C7H15FN2O B13313084 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol

1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13313084
M. Wt: 162.21 g/mol
InChI Key: CSANZNFWRAEZNS-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a pyrrolidine ring, an amino group, and a fluorinated propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Fluorinated Propanol Moiety: The fluorinated propanol moiety can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of fluorinated and aminated moieties on biological systems.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and aminated groups may contribute to its binding affinity and selectivity towards certain proteins or enzymes, leading to various biological effects. Detailed studies on its binding interactions and molecular pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(3-Aminopyrrolidin-1-yl)ethan-1-one
  • 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Comparison: 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol is unique due to its specific combination of a pyrrolidine ring, an amino group, and a fluorinated propanol moiety. This combination imparts distinct physicochemical properties and potential biological activities compared to other similar compounds. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H15FN2O

Molecular Weight

162.21 g/mol

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C7H15FN2O/c8-3-7(11)5-10-2-1-6(9)4-10/h6-7,11H,1-5,9H2

InChI Key

CSANZNFWRAEZNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC(CF)O

Origin of Product

United States

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